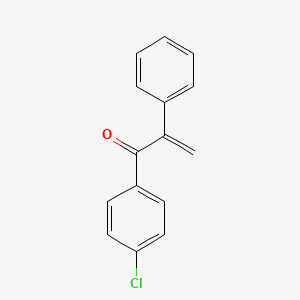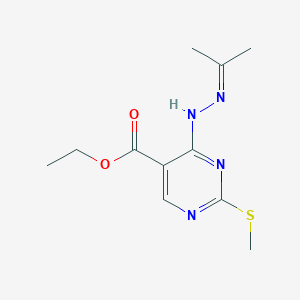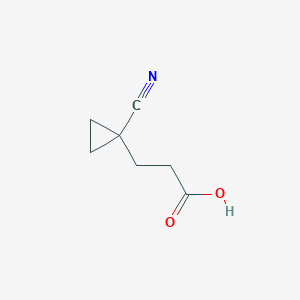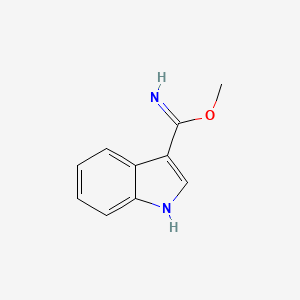
4-(t-Butyl)-2-methoxyphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Tert-butyl)-2-methoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butyl group and a methoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Tert-butyl)-2-methoxyphenyl)boronic acid typically involves the borylation of an aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and can be completed within a few hours .
Industrial Production Methods
Industrial production of (4-(Tert-butyl)-2-methoxyphenyl)boronic acid may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize microreactor systems to control reaction parameters precisely, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Tert-butyl)-2-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group into a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, ensuring high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (4-(Tert-butyl)-2-methoxyphenyl)boronic acid can yield (4-(Tert-butyl)-2-methoxyphenol), while substitution reactions can produce a variety of functionalized phenyl derivatives .
Applications De Recherche Scientifique
(4-(Tert-butyl)-2-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-(Tert-butyl)-2-methoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug delivery. The compound can interact with molecular targets through boron-oxygen interactions, influencing biological pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenylboronic acid: Similar in structure but lacks the methoxy group, which can influence its reactivity and applications.
4-methoxyphenylboronic acid:
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a tert-butyl group, leading to different electronic effects and reactivity.
Uniqueness
(4-(Tert-butyl)-2-methoxyphenyl)boronic acid is unique due to the combination of the tert-butyl and methoxy groups, which provide a balance of steric hindrance and electronic effects. This makes it particularly useful in selective reactions and applications where both properties are advantageous .
Propriétés
Formule moléculaire |
C11H17BO3 |
|---|---|
Poids moléculaire |
208.06 g/mol |
Nom IUPAC |
(4-tert-butyl-2-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C11H17BO3/c1-11(2,3)8-5-6-9(12(13)14)10(7-8)15-4/h5-7,13-14H,1-4H3 |
Clé InChI |
MCFKFADAQYVJLP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)C(C)(C)C)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















